Cas no 69053-50-5 (4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one)

4-Hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic organic compound featuring a benzodiazolone core with a hydroxyl substituent at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its fused bicyclic system offers stability while retaining functional versatility for further derivatization. The hydroxyl group enhances solubility in polar solvents, facilitating its use in aqueous or mixed-phase reactions. The compound’s rigid scaffold is advantageous for designing biologically active molecules, particularly in medicinal chemistry applications targeting enzyme inhibition or receptor modulation. Its synthetic utility is further underscored by its compatibility with standard coupling and condensation reactions.
4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one structure
69053-50-5 structure
Product Name:4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one
CAS No:69053-50-5
MF:C7H6N2O2
MW:150.134741306305
MDL:MFCD18814453
CID:1019053
PubChem ID:12926629
Update Time:2025-06-29

4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 2H-Benzimidazol-2-one,1,3-dihydro-4-hydroxy-(9CI)
    • 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one
    • 4-Hydroxy-1,3-dihydro-benzoimidazol-2-one
    • 4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one
    • 4-hydroxy-1,3-dihydro-benzoimidazole-2-one
    • SB38341
    • SCHEMBL6230711
    • SCHEMBL765025
    • 4-Hydroxy-1,3-dihydro-2H-benzimidazol-2-one
    • CS-0235738
    • 4-hydroxy-1,3-dihydrobenzimidazol-2-one
    • CCG-339771
    • dihydroxybenzimidazole
    • 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-
    • EN300-160488
    • CHEMBL3218379
    • 2h-benzimidazol-2-one,1,3-dihydro-4-hydroxy-
    • 1H-Benzo[d]imidazole-2,7-diol
    • Z1504677969
    • AKOS024049469
    • 69053-50-5
    • CPBGGIHYAYWNDD-UHFFFAOYSA-N
    • MFCD18814453
    • 4-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one
    • FT-0711342
    • DA-03563
    • MDL: MFCD18814453
    • Inchi: 1S/C7H6N2O2/c10-5-3-1-2-4-6(5)9-7(11)8-4/h1-3,10H,(H2,8,9,11)
    • InChI Key: CPBGGIHYAYWNDD-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC2=C1NC(N2)=O

Computed Properties

  • Exact Mass: 150.042927438g/mol
  • Monoisotopic Mass: 150.042927438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 61.4Ų

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4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:69053-50-5)4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one
Order Number:A1040824
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:09
Price ($):366.0
Email:sales@amadischem.com

Additional information on 4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one

4-Hydroxy-2,3-Dihydro-1H-1,3-Benzodiazol-2-One: A Comprehensive Overview

4-Hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one, also known by its CAS Registry Number 69053-50-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzodiazepines, which are known for their diverse biological activities and applications in drug discovery. The structure of 4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one consists of a benzene ring fused with a diazepine ring system, featuring a hydroxyl group at the 4-position and a ketone group at the 2-position. This unique arrangement contributes to its intriguing chemical properties and potential therapeutic uses.

The synthesis of 4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one has been explored through various methods, including condensation reactions and cyclization processes. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact. For instance, researchers have employed green chemistry principles to develop more sustainable methods for synthesizing this compound, leveraging biocatalysts or solvent-free conditions.

One of the most compelling aspects of 4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one is its biological activity. Preclinical studies have demonstrated that this compound exhibits potent antioxidant properties, making it a promising candidate for applications in oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, it has shown anti-inflammatory effects in vitro and in vivo models, suggesting its potential utility in treating inflammatory conditions like arthritis or dermatitis.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one. These studies have revealed that the compound interacts with key protein targets involved in inflammation and oxidative stress pathways. For example, molecular dynamics simulations have provided insights into how the hydroxyl group at position 4 plays a critical role in stabilizing these interactions.

The pharmacokinetic profile of 4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one has also been investigated extensively. Studies in animal models indicate that the compound has good bioavailability and exhibits favorable distribution characteristics across various tissues. Furthermore, its metabolic stability has been assessed using liver microsomes from different species, providing valuable information for drug development.

In terms of therapeutic applications, ongoing clinical trials are exploring the efficacy of 4-hydroxy-2,3-dihydro...

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Amadis Chemical Company Limited
(CAS:69053-50-5)4-hydroxy-2,3-dihydro-1H-1,3-benzodiazol-2-one
A1040824
Purity:99%
Quantity:1g
Price ($):366.0
Email